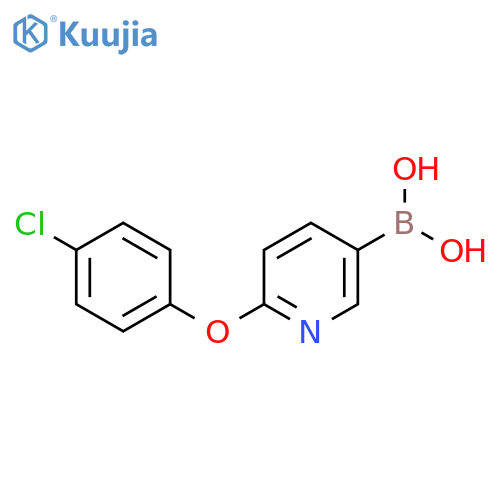

Cas no 1311183-19-3 (2-(4-Chlorophenoxy)pyridine-5-boronic acid)

2-(4-Chlorophenoxy)pyridine-5-boronic acid 化学的及び物理的性質

名前と識別子

-

- 1311183-19-3

- AKOS023555372

- SCHEMBL2558689

- MFCD12403524

- 2-(4-Chlorophenoxy)pyridine-5-boronic acid

-

- インチ: 1S/C11H9BClNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7,15-16H

- InChIKey: GLYTUDGTGLCVBA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)OC1C=CC(B(O)O)=CN=1

計算された属性

- せいみつぶんしりょう: 249.0364010g/mol

- どういたいしつりょう: 249.0364010g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.6Ų

2-(4-Chlorophenoxy)pyridine-5-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB604367-1g |

2-(4-Chlorophenoxy)pyridine-5-boronic acid; . |

1311183-19-3 | 1g |

€1006.70 | 2024-07-24 | ||

| abcr | AB604367-500mg |

2-(4-Chlorophenoxy)pyridine-5-boronic acid; . |

1311183-19-3 | 500mg |

€734.70 | 2024-07-24 | ||

| abcr | AB604367-250mg |

2-(4-Chlorophenoxy)pyridine-5-boronic acid; . |

1311183-19-3 | 250mg |

€530.30 | 2024-07-24 |

2-(4-Chlorophenoxy)pyridine-5-boronic acid 関連文献

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

2-(4-Chlorophenoxy)pyridine-5-boronic acidに関する追加情報

2-(4-Chlorophenoxy)pyridine-5-boronic acid (CAS No. 1311183-19-3): A Comprehensive Overview

2-(4-Chlorophenoxy)pyridine-5-boronic acid (CAS No. 1311183-19-3) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique structural features, which include a pyridine ring, a chlorophenyl ether group, and a boronic acid moiety. These functionalities endow the compound with a wide range of potential applications, from serving as a building block in the synthesis of complex organic molecules to its use in catalytic reactions and pharmaceutical development.

The chemical structure of 2-(4-Chlorophenoxy)pyridine-5-boronic acid is represented by the formula C12H9BClNO3. The presence of the boronic acid group (B(OH)2) makes it an excellent ligand for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings. These reactions are widely used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals, due to their high efficiency and functional group tolerance.

In recent years, 2-(4-Chlorophenoxy)pyridine-5-boronic acid has been extensively studied for its potential applications in medicinal chemistry. One notable area of research involves its use as an intermediate in the synthesis of novel antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of pyridine-based compounds using this boronic acid as a key intermediate. These compounds exhibited potent antiviral activity against various strains of influenza virus, highlighting the potential of 2-(4-Chlorophenoxy)pyridine-5-boronic acid in the development of new therapeutic agents.

Beyond its role in medicinal chemistry, 2-(4-Chlorophenoxy)pyridine-5-boronic acid has also found applications in materials science. Its unique electronic properties make it an attractive candidate for the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research published in the Journal of Materials Chemistry C demonstrated that derivatives of this compound can be used to improve the performance and stability of these devices by enhancing charge transport and reducing energy losses.

The synthetic accessibility of 2-(4-Chlorophenoxy)pyridine-5-boronic acid is another factor contributing to its widespread use. The compound can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with 5-bromo-2-chloropyridine followed by boronation. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.

In addition to its synthetic utility, 2-(4-Chlorophenoxy)pyridine-5-boronic acid has been investigated for its environmental impact. Studies have shown that this compound exhibits low toxicity and minimal environmental persistence when used under controlled conditions. This makes it a safer alternative to other boronic acids that may pose environmental risks.

The versatility and potential applications of 2-(4-Chlorophenoxy)pyridine-5-boronic acid have led to its inclusion in various research projects and industrial processes. For example, it has been used as a starting material in the synthesis of advanced polymers with tunable properties for use in biomedical applications. A study published in the Biomacromolecules journal reported the development of biodegradable polymers derived from this compound, which showed promising results in drug delivery systems and tissue engineering.

In conclusion, 2-(4-Chlorophenoxy)pyridine-5-boronic acid (CAS No. 1311183-19-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical structure and properties make it an invaluable tool for researchers and industry professionals working in organic synthesis, medicinal chemistry, materials science, and beyond. As ongoing research continues to uncover new applications and optimize existing processes, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

1311183-19-3 (2-(4-Chlorophenoxy)pyridine-5-boronic acid) 関連製品

- 2137830-04-5(1-(5-Aminocyclohex-3-en-1-yl)propan-1-one)

- 2229198-85-8(2-(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclobutyl)acetic acid)

- 2137639-59-7(1H-2-Benzopyran-1-one, 7-ethoxy-3,4-dihydro-3-[(methylamino)methyl]-)

- 898770-75-7(Cyclobutyl 4-(morpholinomethyl)phenyl ketone)

- 2408976-03-2(4-{[(Tert-butoxy)carbonyl]amino}-3-(4-hydroxybutoxy)benzoic acid)

- 2171828-48-9(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluoro-3-methylbutanoic acid)

- 2229177-19-7(3-(oxiran-2-yl)methyl-4,5,6,7-tetrahydro-1H-indazole)

- 2580103-36-0((2R)-1-{(9H-fluoren-9-yl)methoxycarbonyl}azepane-2-carboxylic acid)

- 433920-90-2(2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde)

- 2172535-63-4(9H-fluoren-9-ylmethyl N-({5-(2-hydroxypropyl)amino-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate)